5-Chloro-2-nitro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-nitrothiazole is a heterocyclic compound that contains both chlorine and nitro functional groups attached to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitrothiazole typically involves the nitration of 2-chlorothiazole. One common method includes the reaction of 2-chlorothiazole with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 5-Chloro-2-nitrothiazole often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-nitrothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as methoxide ions, leading to the formation of 2-methoxy-5-nitrothiazole.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, forming 5-chloro-2-aminothiazole.
Oxidation: Although less common, the thiazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is a common reagent for nucleophilic substitution reactions.
Major Products:
2-Methoxy-5-nitrothiazole: Formed via nucleophilic substitution.
5-Chloro-2-aminothiazole: Formed via reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-nitrothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with antimicrobial and antiparasitic properties.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: Incorporated into polymers and dyes for its unique chemical properties.
Biological Studies: Investigated for its potential in inhibiting biofilm formation and eradicating bacterial pathogens.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-nitrothiazole involves its interaction with biological molecules:
Vergleich Mit ähnlichen Verbindungen
5-Nitrothiazole: Lacks the chlorine substituent but shares similar bioactive properties.
2-Chloro-5-nitrobenzothiazole: Contains a benzene ring fused to the thiazole ring, offering different chemical properties.
Uniqueness: 5-Chloro-2-nitrothiazole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and bioactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
138616-17-8 |
---|---|
Molekularformel |
C3HClN2O2S |
Molekulargewicht |
164.57 g/mol |
IUPAC-Name |
5-chloro-2-nitro-1,3-thiazole |
InChI |
InChI=1S/C3HClN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H |
InChI-Schlüssel |
HATZNMFCQURBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.